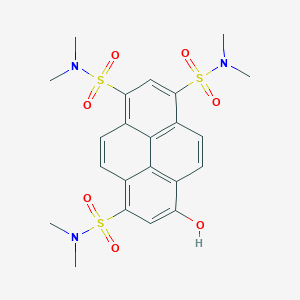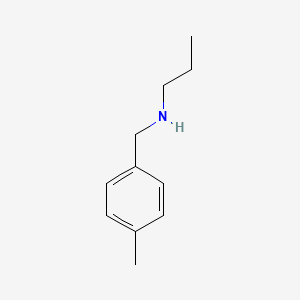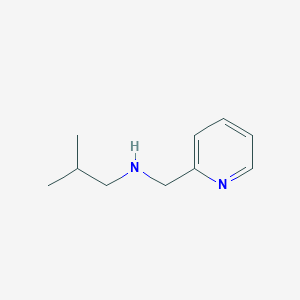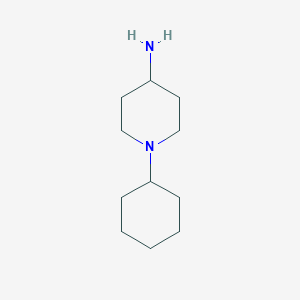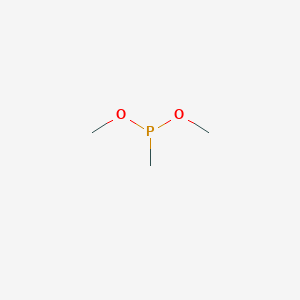
二甲基甲基膦酸酯
描述
Dimethyl methylphosphonite is a useful research compound. Its molecular formula is C3H9O2P and its molecular weight is 108.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl methylphosphonite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl methylphosphonite including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学战剂中和的热催化分解
DMMP 由于其类似的特性但毒性较低,因此被用作研究中神经毒剂如沙林的模拟物。 研究表明,DMMP 可以使用 ZrO2 和 CeO2 等催化剂进行热催化分解 。该应用对于开发安全中和化学战剂的方法至关重要。
有机合成中的催化剂
DMMP 作为有机合成中的试剂,特别是在将酯转化为酮膦酸酯方面 。该反应在合成各种有机化合物(包括药物和农用化学品)中具有重要意义。
传感器技术
DMMP 用于测试化学传感器,例如涂有 SXFA 的表面声波 (SAW) 传感器,用于检测有机磷化合物 。这对环境监测和防范化学威胁至关重要。
膜的防护性能测试
在防护服和设备的开发中,DMMP 被用作化学剂模拟物来测试防护选择性皮肤 (PSS) 膜和功能化吸附剂膜的性能 。这确保了可能接触化学危害的人员的安全。
光催化氧化
DMMP 在光催化氧化过程中充当反应物 。该应用是利用光降解有毒物质的研究的一部分,对环境清理和污染控制具有重要意义。
聚合物合成中的添加剂
DMMP 是不饱和聚酯树脂合成中的添加剂,有助于提高阻燃性能和高磷含量。 它也用于紫外线固化环氧丙烯酸酯,应用于涂料和粘合剂 .
作用机制
Target of Action
Dimethyl methylphosphonite (DMMP) is an organophosphorus compound primarily used as a flame retardant . It can also be used in the production of chemical weapons, specifically sarin and soman nerve agents . The primary targets of DMMP are therefore materials that require flame resistance and specific biochemical targets when used in the production of nerve agents .
Mode of Action
DMMP acts as a flame retardant by forming a charred layer on the surface of the material it is applied to . This layer slows down the heat and mass transfer between the gas and the material, reducing its flammability . In the production of nerve agents, DMMP reacts with thionyl chloride to produce methylphosphonic acid dichloride, a precursor to sarin and soman .
Biochemical Pathways
The biochemical pathways affected by DMMP are primarily related to its use in the production of nerve agents. The reaction of DMMP with thionyl chloride to produce methylphosphonic acid dichloride is a key step in the synthesis of sarin and soman . These nerve agents inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to a buildup of acetylcholine and causing overstimulation of muscles and glands .
Pharmacokinetics
It is known to slowly hydrolyze in water , suggesting that its bioavailability may be influenced by its rate of hydrolysis.
Result of Action
The result of DMMP’s action as a flame retardant is the formation of a charred layer that reduces the flammability of the material it is applied to . When used in the production of nerve agents, the result of its action is the synthesis of highly toxic compounds that inhibit nerve function .
Action Environment
The action of DMMP can be influenced by environmental factors. For example, its effectiveness as a flame retardant may be affected by the temperature and the nature of the material it is applied to . In the context of nerve agent production, the reaction conditions, such as temperature and the presence of a catalyst, can influence the yield of the resulting nerve agent .
生化分析
Biochemical Properties
Dimethyl methylphosphonite plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It can act as a catalyst and a reagent in organic synthesis, generating highly reactive ylides . The compound’s interactions with biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, dimethyl methylphosphonite can inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, by forming a covalent bond with the enzyme’s active site .
Cellular Effects
Dimethyl methylphosphonite affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit acetylcholinesterase can lead to the accumulation of acetylcholine in synaptic clefts, disrupting normal neurotransmission and causing prolonged muscle contractions . Additionally, dimethyl methylphosphonite can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of dimethyl methylphosphonite involves its interactions with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, dimethyl methylphosphonite inhibits acetylcholinesterase by forming a covalent bond with the enzyme’s serine residue in the active site . This inhibition prevents the breakdown of acetylcholine, resulting in the accumulation of the neurotransmitter and prolonged stimulation of cholinergic receptors . Additionally, dimethyl methylphosphonite can interact with other biomolecules, such as transcription factors, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl methylphosphonite can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard conditions but can hydrolyze slowly in the presence of water . Over time, the degradation of dimethyl methylphosphonite can lead to the formation of byproducts that may have different biochemical properties and effects on cells . Long-term exposure to dimethyl methylphosphonite in in vitro or in vivo studies has shown that the compound can cause persistent changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of dimethyl methylphosphonite vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, dimethyl methylphosphonite can cause toxic or adverse effects, including enzyme inhibition, disruption of neurotransmission, and changes in gene expression . Threshold effects have been observed in studies, where a specific dosage level leads to significant changes in cellular function and overall health . High doses of dimethyl methylphosphonite can result in severe toxicity, including respiratory distress, muscle paralysis, and even death .
Metabolic Pathways
Dimethyl methylphosphonite is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function . Additionally, dimethyl methylphosphonite can influence the activity of other enzymes involved in metabolic pathways, further affecting cellular metabolism .
Transport and Distribution
Dimethyl methylphosphonite is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . Once inside the cell, dimethyl methylphosphonite can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function . The distribution of dimethyl methylphosphonite within tissues can also be influenced by its interactions with extracellular matrix components and other biomolecules .
Subcellular Localization
The subcellular localization of dimethyl methylphosphonite plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, dimethyl methylphosphonite can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . Additionally, the compound can accumulate in mitochondria, affecting mitochondrial function and cellular metabolism . The subcellular localization of dimethyl methylphosphonite can also influence its interactions with other biomolecules and its overall effects on cellular function .
属性
IUPAC Name |
dimethoxy(methyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O2P/c1-4-6(3)5-2/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMSTCRBSAVFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400507 | |
| Record name | dimethyl methylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20278-51-7 | |
| Record name | dimethyl methylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


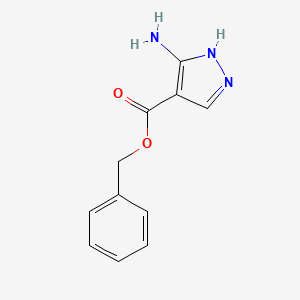
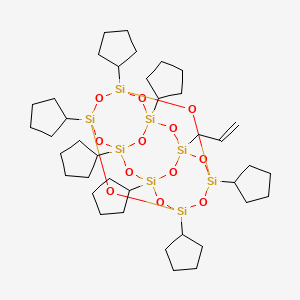
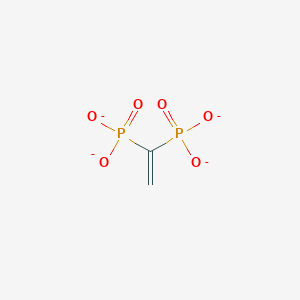
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)
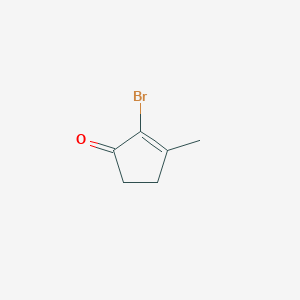
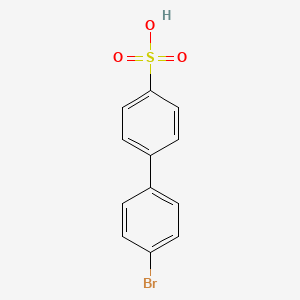
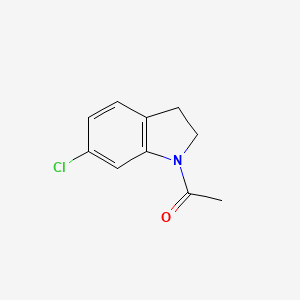

![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)
